An In-depth Technical Guide to the Chemical Properties of Dimethyl(octadecyl)ammonium Acetate
An In-depth Technical Guide to the Chemical Properties of Dimethyl(octadecyl)ammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Dimethyl(octadecyl)ammonium acetate, also known as stearyldimethylammonium acetate, is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphipathic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic dimethylammonium headgroup, dictates its utility in a range of applications including as an emulsifier, antimicrobial agent, and a component in drug delivery systems.[1] This technical guide provides a comprehensive overview of its known chemical properties, experimental protocols for their determination, and visualizations of its application in relevant workflows.
Physicochemical Data
Quantitative data for Dimethyl(octadecyl)ammonium acetate is not extensively reported in publicly available literature. The following tables summarize key physicochemical properties, with some values estimated based on closely related compounds where specific data for the target molecule is unavailable.
| Identifier | Value | Source |
| IUPAC Name | acetic acid;N,N-dimethyloctadecan-1-amine | [1] |
| CAS Number | 19855-61-9 | [1] |
| Molecular Formula | C22H47NO2 | [1] |
| Molecular Weight | 357.62 g/mol | |
| Physical State | White solid | [1] |
| Property | Value | Notes |
| Melting Point | Not Reported | Estimated to be higher than the -20 °C of its C12 analogue, Dodecyl(dimethyl)ammonium acetate.[2] As a solid at room temperature, its melting point is likely in the range of other long-chain quaternary ammonium salts. |
| Boiling Point | Not Reported | Expected to decompose at elevated temperatures. The C12 analogue has a reported boiling point of 198 °C.[2] |
| pKa | Not Reported | As a quaternary ammonium compound, the cation is permanently charged and does not have a pKa in the typical sense.[3] The solution pH will be influenced by the acetate anion and the dimethyl(octadecyl)ammonium cation. |
| Critical Micelle Concentration (CMC) | Not Reported | The CMC for C18 quaternary ammonium compounds generally falls in the low micromolar to nanomolar range. |
Solubility
Dimethyl(octadecyl)ammonium acetate is generally soluble in polar solvents. The presence of the charged ammonium group and the acetate counter-ion facilitates dissolution in water and alcohols, while the long octadecyl tail can impart some solubility in less polar organic solvents.
| Solvent | Solubility | Source/Note |
| Water | Soluble | Qualitative information suggests good solubility.[2] Quantitative data is not available. |
| Ethanol | Soluble | Qualitative information suggests good solubility.[2] |
| Methanol | Soluble | Qualitative information suggests good solubility.[2] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of Dimethyl(octadecyl)ammonium acetate.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of Dimethyl(octadecyl)ammonium acetate into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).[5]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram.[5][6]
Determination of pKa by Potentiometric Titration
For a salt of a weak acid and a weak base, potentiometric titration can be used to understand the buffering regions of the solution. However, as a quaternary ammonium compound, the cation itself does not have a pKa. The following protocol would be used to characterize the pH behavior of a solution of the compound.
Methodology:
-
Solution Preparation: Prepare a standard solution of Dimethyl(octadecyl)ammonium acetate (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[7]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[7] Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[7]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[7]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve. This will provide information about the buffering capacity of the acetate and the behavior of the quaternary ammonium salt in solution.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Conductometry is a common method for determining the CMC of ionic surfactants. It relies on the change in the molar conductivity of the solution as micelles are formed.[8]
Methodology:
-
Solution Preparation: Prepare a series of solutions of Dimethyl(octadecyl)ammonium acetate in deionized water, with concentrations spanning a range above and below the expected CMC.
-
Conductivity Measurement: Calibrate a conductivity meter. Measure the conductivity of each solution at a constant temperature.
-
Data Analysis: Plot the specific conductivity versus the concentration of the surfactant. The plot will typically show two linear regions with different slopes.[8] The intersection of these two lines corresponds to the Critical Micelle Concentration.[9]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate workflows where Dimethyl(octadecyl)ammonium acetate can be utilized.
Experimental Workflow: Cationic Liposome Preparation for Gene Delivery
The ethanol injection method is a rapid and reproducible technique for preparing liposomes.[10][11] Cationic lipids like Dimethyl(octadecyl)ammonium acetate are incorporated to facilitate the encapsulation and delivery of negatively charged nucleic acids.
Logical Relationship: Surface Modification of Silica Nanoparticles
Cationic surfactants can be used in conjunction with silane coupling agents to functionalize the surface of nanoparticles, imparting new properties such as antimicrobial activity.[12][13]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. phavi.umcs.pl [phavi.umcs.pl]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. Ammonium Acetate [titanunichem.com]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. Method of Determination of CMC | PPT [slideshare.net]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances [mdpi.com]
